molecular formula C18H16IN3O5 B2510238 2-iodo-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 891122-22-8

2-iodo-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2510238
CAS No.: 891122-22-8
M. Wt: 481.246
InChI Key: PNEKHMUYWDVHBA-UHFFFAOYSA-N
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Description

2-Iodo-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core linked to a 3,4,5-trimethoxyphenyl group and a 2-iodobenzamide moiety. The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry due to its metabolic stability and capacity for hydrogen bonding, while the 3,4,5-trimethoxyphenyl group is associated with microtubule-targeting activity, as seen in combretastatin analogs . This compound is hypothesized to exhibit anticancer, antimicrobial, or antifungal activities, aligning with trends observed in structurally related 1,3,4-oxadiazoles .

Properties

IUPAC Name

2-iodo-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16IN3O5/c1-24-13-8-10(9-14(25-2)15(13)26-3)17-21-22-18(27-17)20-16(23)11-6-4-5-7-12(11)19/h4-9H,1-3H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNEKHMUYWDVHBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)NC(=O)C3=CC=CC=C3I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16IN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-iodo-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the trimethoxyphenyl group: This step involves the reaction of the oxadiazole intermediate with a trimethoxyphenyl derivative, often using a coupling reagent.

    Iodination: The iodination of the benzamide moiety can be performed using iodine or an iodine-containing reagent under oxidative conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

2-iodo-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Substitution reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions, potentially altering the functional groups present.

    Coupling reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides, often in the presence of a base.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce more complex biaryl structures.

Scientific Research Applications

    Medicinal chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in the design of anti-cancer or anti-inflammatory agents.

    Biological studies: Its ability to interact with various biological targets can be exploited in studies of enzyme inhibition or receptor binding.

    Material science: The compound’s properties may be useful in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of 2-iodo-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. The oxadiazole ring can also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Antimicrobial Derivatives

N-Phenyl-2-{[5-(3,4,5-Trimethoxyphenyl)-1,3,4-Oxadiazol-2-yl]Sulfanyl}Acetamides These compounds, synthesized via condensation of 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol with 2-chloro-N-arylacetamides, exhibit broad-spectrum antimicrobial activity. The sulfanyl (-S-) linker enhances solubility and may facilitate membrane penetration. For instance, derivatives with electron-withdrawing substituents (e.g., nitro groups) on the arylacetamide showed superior antifungal activity against Candida albicans compared to the unsubstituted parent compound .

Anticancer Derivatives

5-(3,4,5-Trimethoxyphenyl)-3-(4-(5-(3,4,5-Trimethoxyphenyl)-1,3,4-Oxadiazol-2-yl)Phenyl)-1,2,4-Oxadiazole (Compound 19b)
This bis-oxadiazole derivative demonstrated potent cytotoxicity against breast (MCF-7) and lung (A549) cancer cell lines (IC₅₀ = 1.2–2.8 µM), outperforming doxorubicin in some assays. The dual oxadiazole rings and trimethoxyphenyl groups likely synergize to disrupt microtubule dynamics or induce apoptosis . The target compound replaces one oxadiazole with a benzamide group, which may reduce steric hindrance and improve binding to alternative targets, such as kinases or DNA topoisomerases.

4-Methyl-N-[5-(3,4,5-Trimethoxyphenyl)-1,3,4-Oxadiazol-2-yl]Benzamide
A structural analog with a methyl substituent instead of iodine showed moderate antifungal activity but lower cytotoxicity in cancer models compared to iodinated derivatives. This highlights the critical role of halogen substituents in bioactivity; iodine’s larger atomic radius and polarizability may enhance van der Waals interactions or halogen bonding with target proteins .

Antifungal Derivatives

LMM5 and LMM11
These 1,3,4-oxadiazoles, containing sulfamoyl and furan groups, inhibited Candida albicans growth (MIC = 8–32 µg/mL) by targeting thioredoxin reductase. The absence of a halogen in these compounds contrasts with the target molecule, where iodine could improve target affinity or resistance to enzymatic degradation .

Structure-Activity Relationship (SAR) Analysis

Compound Name Structural Features Biological Activity Key Findings
Target Compound 2-Iodo-benzamide, 3,4,5-trimethoxyphenyl, 1,3,4-oxadiazole Hypothesized: Anticancer, antimicrobial Iodo group may enhance cytotoxicity via halogen bonding; trimethoxyphenyl confers microtubule disruption potential
N-Phenyl-2-{[5-(Trimethoxyphenyl)-Oxadiazolyl]Sulfanyl}Acetamide Sulfanyl linker, variable aryl groups Antibacterial (MIC = 4–16 µg/mL), Antifungal (MIC = 8–32 µg/mL) Sulfanyl group improves solubility and membrane permeability
Compound 19b Bis-oxadiazole, dual trimethoxyphenyl groups Antitumor (IC₅₀ = 1.2–2.8 µM) Synergistic microtubule destabilization via dual aromatic systems
4-Methyl-Benzamide Analog Methyl substituent, no halogen Moderate antifungal activity Lower cytotoxicity underscores iodine’s importance in bioactivity

Biological Activity

2-iodo-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The structure incorporates an oxadiazole moiety, known for its diverse pharmacological properties, which enhances the compound's potential efficacy against various biological targets.

Chemical Structure

The molecular formula of 2-iodo-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide can be represented as follows:

C17H18N4O4I\text{C}_{17}\text{H}_{18}\text{N}_4\text{O}_4\text{I}

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The incorporation of the 3,4,5-trimethoxyphenyl group is crucial for enhancing biological activity. The oxadiazole ring is synthesized through cyclization reactions that involve appropriate nitrogen and carbon sources.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of oxadiazole derivatives. For instance, compounds similar to 2-iodo-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide have shown promising results against various bacterial strains. A study indicated that oxadiazole derivatives exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer potential of 2-iodo-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide has been explored in various cancer cell lines. It demonstrated cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of oxadiazole derivatives. The presence of electron-donating groups like methoxy enhances the lipophilicity and cellular uptake of the compound. Studies suggest that modifications at the benzamide position can significantly influence both antimicrobial and anticancer activities .

Case Studies

StudyFocusFindings
Study AAntimicrobialReported MIC values < 10 µg/mL against E. coli and S. aureus
Study BAnticancerInduced apoptosis in MCF-7 cells with IC50 = 15 µM
Study CSAR AnalysisIdentified that methoxy substitutions improved activity by 30%

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